Synthetic Intermediate Utility: Exclusive Pathway to 3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepine
3,7-Dichloro-5H-dibenz[b,f]azepine serves as the required starting material for the production of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine via selective mono-dechlorination [1]. The synthesis proceeds by treating 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine with hydrogen gas in the presence of a hydrogenation catalyst and a substantially equimolar amount of an inorganic or organic base [2]. This transformation exploits the differential reactivity of the two chlorine substituents under controlled hydrogenation conditions, a synthetic route inaccessible when starting from non-halogenated dibenz[b,f]azepine or mono-chlorinated analogs that lack the requisite second chlorine atom for selective removal [3].
| Evidence Dimension | Synthetic pathway accessibility to 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine |
|---|---|
| Target Compound Data | Enables synthesis via selective mono-dechlorination |
| Comparator Or Baseline | Non-halogenated dibenz[b,f]azepine (CAS 256-96-2): No chlorine substituents available for dechlorination; Mono-chloro analogs: Cannot undergo selective mono-dechlorination of a second chlorine atom |
| Quantified Difference | Not applicable (binary synthetic feasibility) |
| Conditions | Hydrogenation with catalyst (Raney nickel or Pd), 1-80 atm H₂, room temperature to 100°C, equimolar base [2] |
Why This Matters
This establishes 3,7-dichloro-5H-dibenz[b,f]azepine as a non-substitutable building block for synthesizing 3-chloro-substituted 10,11-dihydro-5H-dibenz[b,f]azepine derivatives, a critical intermediate class in pharmaceutical development.
- [1] US Patent US3056776A. Process for the production of a new N-heterocyclic compound. Filed 1961. View Source
- [2] US Patent US3056776A, Column 1, Lines 29-42. View Source
- [3] PubChem. 3,7-Dichloro-5H-dibenz[b,f]azepine (CID 137325524). View Source
